N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14995509
InChI: InChI=1S/C28H32ClNO5/c1-3-4-5-6-9-18-14-22-20-10-7-8-11-21(20)28(32)35-26(22)16-25(18)34-17-27(31)30-23-15-19(29)12-13-24(23)33-2/h12-16H,3-11,17H2,1-2H3,(H,30,31)
SMILES:
Molecular Formula: C28H32ClNO5
Molecular Weight: 498.0 g/mol

N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide

CAS No.:

Cat. No.: VC14995509

Molecular Formula: C28H32ClNO5

Molecular Weight: 498.0 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide -

Specification

Molecular Formula C28H32ClNO5
Molecular Weight 498.0 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide
Standard InChI InChI=1S/C28H32ClNO5/c1-3-4-5-6-9-18-14-22-20-10-7-8-11-21(20)28(32)35-26(22)16-25(18)34-17-27(31)30-23-15-19(29)12-13-24(23)33-2/h12-16H,3-11,17H2,1-2H3,(H,30,31)
Standard InChI Key HMARYSXVUCCNCB-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=C(C=CC(=C3)Cl)OC)OC(=O)C4=C2CCCC4

Introduction

N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is a complex organic compound with a molecular formula of C28H32ClNO5 and a molecular weight of approximately 498.01 g/mol . This compound features a chloro-substituted methoxyphenyl group linked to an acetamide moiety, along with a benzo[c]chromene derivative, which contributes to its structural complexity and potential biological activity.

Synthesis and Preparation

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves several steps, which are crucial for achieving high yields and purity levels necessary for subsequent biological evaluations. The exact synthetic routes may vary, but they generally involve the combination of the chloro-substituted methoxyphenyl group with the benzochromene derivative through appropriate chemical reactions.

Potential Applications

This compound may have potential applications in pharmaceutical research due to its complex structure and potential biological activity. Further research is necessary to fully elucidate its properties and potential uses within medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide. These include:

Compound NameStructure FeaturesUnique Aspects
N-(4-chlorophenyl)-3-hydroxy-naphthalene carboxamideContains naphthalene moietyKnown for its anti-inflammatory properties
N-(5-bromo-2-methoxyphenyl)-acetophenoneSimilar phenolic structureExhibits notable antibacterial activity
4-Chloro-N-(methoxyphenyl)acetamideSimple acetamide derivativeLess complex than the target compound

These comparisons highlight the unique combination of chloro and methoxy substitutions along with the benzochromene framework in the target compound, which may confer distinct biological properties not found in simpler analogs.

Suppliers and Availability

N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide is available from various suppliers, including companies based in Russia and Ukraine, offering it in different purity levels and packaging options .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator